Cas no 22415-91-4 (1,2,3,4,6-Penta-O-benzoyl-a-D-glucopyranose)
1,2,3,4,6-Penta-O-benzoyl-a-D-glucopyranose Chemical and Physical Properties
Names and Identifiers
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- ALPHA-D-GLUCOPYRANOSE PENTABENZOATE
- PENTA-O-BENZOYL-ALPHA-D-GLUCOPYRANOSE
- ALPHA-D-GLUCOSE-PENTABENZOATE
- 1,2,3,4,6-PENTA-O-BENZOYL-ALPHA-D-GLUCOSE
- α-d-glucopyranose pentabenzoate
- 1,2,3,4,6-Penta-O-benzoyl-a-D-glucopyranose
- alpha-D-Glucose-pentabenzoat
- 1,2,3,4,6-Penta-O-benzoyl-α-D-glucopyranose
- (2R,3R,4S,5R,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate
- [(2R,3R,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate
- Penta-O-benzoly-α-D-glucopyranose
- Glyoxylic acid Monohydrate
- Glucopyranose,pentabenzoate, a-D-(8CI)
- Glucopyranose pentabenzoate
- NSC 231869
- Penta-O-benzoyl-a-D-glucopyranose
- a-D-Glucose pentabenzoate
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- MDL: MFCD00010695
- Inchi: 1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35-,41-/m1/s1
- InChI Key: JJNMLNFZFGSWQR-MJSUJZIKSA-N
- SMILES: O1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1COC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 700.19400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 52
- Rotatable Bond Count: 16
Experimental Properties
- Color/Form: solid
- Density: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 187 ºC
- Solubility: Insuluble (3.9E-7 g/L) (25 ºC),
- PSA: 140.73000
- LogP: 6.10210
1,2,3,4,6-Penta-O-benzoyl-a-D-glucopyranose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P207890-1g |
1,2,3,4,6-Penta-O-benzoyl-a-D-glucopyranose |
22415-91-4 | 1g |
$ 95.00 | 2022-06-03 | ||
| TRC | P207890-5g |
1,2,3,4,6-Penta-O-benzoyl-a-D-glucopyranose |
22415-91-4 | 5g |
$ 385.00 | 2022-06-03 | ||
| TRC | P207890-10g |
1,2,3,4,6-Penta-O-benzoyl-a-D-glucopyranose |
22415-91-4 | 10g |
$ 610.00 | 2022-06-03 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027477-1g |
1,2,3,4,6-Penta-O-benzoyl-a-D-glucopyranose |
22415-91-4 | 98% | 1g |
¥146 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027477-5g |
1,2,3,4,6-Penta-O-benzoyl-a-D-glucopyranose |
22415-91-4 | 98% | 5g |
¥113 | 2024-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G107916-1g |
1,2,3,4,6-Penta-O-benzoyl-a-D-glucopyranose |
22415-91-4 | 98% | 1g |
¥118.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G107916-5g |
1,2,3,4,6-Penta-O-benzoyl-a-D-glucopyranose |
22415-91-4 | 98% | 5g |
¥355.90 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-YO455-200mg |
1,2,3,4,6-Penta-O-benzoyl-a-D-glucopyranose |
22415-91-4 | 98% | 200mg |
¥64.0 | 2022-02-28 | |
| Chemenu | CM157037-100g |
1,2,3,4,6-Penta-O-benzoyl-a-D-gluccopyranose |
22415-91-4 | 95% | 100g |
$443 | 2024-07-28 | |
| eNovation Chemicals LLC | D517366-5g |
(2R,3R,4S,5R,6R)-6-((Benzoyloxy)Methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate |
22415-91-4 | 97% | 5g |
$215 | 2024-05-24 |
1,2,3,4,6-Penta-O-benzoyl-a-D-glucopyranose Suppliers
1,2,3,4,6-Penta-O-benzoyl-a-D-glucopyranose Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 1,2,3,4,6-Penta-O-benzoyl-a-D-glucopyranose
Professional Introduction to 1,2,3,4,6-Penta-O-benzoyl-α-D-glucopyranose (CAS No. 22415-91-4)
1,2,3,4,6-Penta-O-benzoyl-α-D-glucopyranose, identified by the Chemical Abstracts Service Number (CAS No.) 22415-91-4, is a well-characterized derivative of D-glucose that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound is primarily utilized as an intermediate in the synthesis of various glycosidic structures and has found applications in the development of carbohydrate-based drugs and biomimetic materials. The introduction of multiple benzoyl groups at the 1,2,3,4, and 6 positions enhances its stability and reactivity, making it a valuable tool in synthetic chemistry.
The structural modification of glucose through benzoylation introduces unique chemical properties that are highly beneficial for medicinal chemistry applications. Specifically, the benzoyl groups serve as protecting groups for hydroxyl moieties, allowing for selective functionalization at other positions while maintaining overall structural integrity. This characteristic is particularly useful in multi-step synthetic pathways where orthogonal reactions are required to achieve high yields and purity.
In recent years, 1,2,3,4,6-Penta-O-benzoyl-α-D-glucopyranose has been explored in the context of glycosylation reactions, which are fundamental to the biosynthesis of many therapeutic agents. The glucosyl unit is a common motif in natural products and pharmaceuticals, including antibiotics, antivirals, and anticancer drugs. By employing this derivative as a starting material or intermediate, researchers can efficiently construct complex glycosidic linkages that mimic natural glycoproteins and glycolipids. Such mimics are increasingly recognized for their role in drug design and development.
One of the most compelling applications of 1,2,3,4,6-Penta-O-benzoyl-α-D-glucopyranose lies in its utility as a precursor for synthesizing oligosaccharides with tailored biological activities. Oligosaccharides are short carbohydrate chains that play crucial roles in cellular recognition processes, including immune responses and cell signaling. The ability to precisely control the structure of these oligosaccharides through chemical synthesis has opened new avenues for therapeutic intervention. For instance, researchers have utilized this compound to develop novel carbohydrate-based vaccines and immunomodulators.
Advances in synthetic methodologies have further expanded the utility of 1,2,3,4,6-Penta-O-benzoyl-α-D-glucopyranose. Modern techniques such as solid-phase synthesis and automated purification protocols have enabled the rapid construction of complex glycosidic architectures with high precision. These advancements have not only improved the efficiency of synthetic routes but also reduced costs associated with large-scale production. As a result, this compound is now more accessible to academic and industrial researchers alike.
The pharmacological relevance of 1,2,3,4,6-Penta-O-benzoyl-α-D-glucopyranose has also been highlighted in several recent studies. For example, modifications of this derivative have led to the discovery of novel compounds with anti-inflammatory and anti-tumor properties. The benzoylated glucose core serves as a scaffold that can be further functionalized to produce molecules with specific biological targets. Such research underscores the importance of carbohydrate chemistry in drug discovery.
In addition to its pharmaceutical applications, 1,2,3,4,6-Penta-O-benzoyl-α-D-glucopyranose has found utility in materials science. Its rigid structure and multiple reactive sites make it an excellent candidate for designing biodegradable polymers and hydrogels. These materials are being explored for various biomedical applications,including drug delivery systems and tissue engineering scaffolds.
The synthesis of 1,2,3,4,6-Penta-O-benzoyl-α-D-glucopyranose typically involves the selective benzoylation of glucose using benzoyl chloride or other benzoylation agents under controlled conditions. The reaction is often conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) to prevent unwanted side reactions due to moisture sensitivity. The product is then purified through recrystallization or column chromatography to achieve high purity levels suitable for further applications.
Recent innovations in analytical techniques have enhanced our ability to study the properties of 1,2,3,4,6-Penta-O-benzoyl-α-D-glucopyranose at a molecular level. Techniques such as nuclear magnetic resonance (NMR) spectroscopy、mass spectrometry (MS), and X-ray crystallography provide detailed insights into its structure and conformational behavior. These data are critical for understanding its reactivity and for optimizing synthetic protocols.
The future prospects for 1,2,3,4,6-Penta-O-benzoyl-α-D-glucopyranose are promising,given its versatility as a synthetic intermediate。 As research continues to uncover new applications,this compound is expected to remain a cornerstone in carbohydrate chemistry。 Its role in drug development、materials science,and biotechnology highlights its importance as a building block for innovative solutions.
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